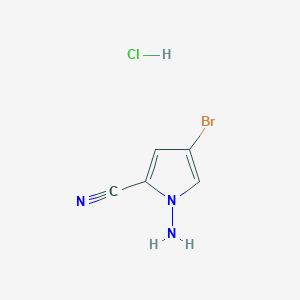

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Descripción general

Descripción

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a heterocyclic compound that belongs to the class of aromatic heterocycles. It is primarily used as a building block in organic synthesis and has significant applications in various fields of scientific research, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride typically involves the bromination of 1H-pyrrole-2-carbonitrile followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Key Reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Coupling Reactions: It participates in coupling reactions with aryl or alkyl halides to create complex structures .

Biology

In biological research, this compound is utilized for studying biological pathways and serves as a precursor for synthesizing biologically active molecules. For instance, derivatives of this compound have shown potential in drug development due to their ability to interact with specific molecular targets .

Case Study:

Research indicates that certain derivatives of this compound exhibit inhibitory effects on specific enzymes involved in disease pathways, highlighting its potential therapeutic applications .

Medicine

The compound is being explored for its potential in developing new pharmaceuticals. Its structure allows it to act as an inhibitor or activator of various biological receptors and enzymes, making it a candidate for drug design .

Mecanismo De Acción

The mechanism of action of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

1-Amino-4-chloro-1H-pyrrole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

1-Amino-4-fluoro-1H-pyrrole-2-carbonitrile: Similar structure but with a fluorine atom instead of bromine.

1-Amino-4-iodo-1H-pyrrole-2-carbonitrile: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The bromine atom can be easily substituted, making the compound a versatile intermediate in organic synthesis .

Actividad Biológica

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data on its biological activity, focusing on its mechanisms, targets, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C5H4BrN3·HCl

- CAS Number : 937047-05-7

The presence of the bromine atom at the 4-position of the pyrrole ring is significant for its biological activity, influencing interactions with various molecular targets.

This compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been linked to the modulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways. IGF-1R is crucial for cell survival and proliferation in various cancers, and its inhibition can lead to sensitization of tumors to apoptosis-inducing agents .

- Interference with Signal Transduction Pathways : The compound's ability to disrupt key signaling pathways, such as the Raf-MEK-ERK and PI3K-AKT pathways, is critical in cancer biology. This disruption can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents .

Anticancer Activity

Research indicates that this compound acts as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. Table 1 summarizes findings from several studies evaluating its antiproliferative effects.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT116 | 1.5 | IGF-1R inhibition |

| Study B | SW620 | 2.0 | Apoptosis induction |

| Study C | Colo205 | 0.8 | Cell cycle arrest |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been shown to interact with ATP-binding sites of various kinases, which is crucial for its role in cancer treatment. The binding affinity and specificity are enhanced due to the presence of the bromine substituent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model of colon cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study noted a marked decrease in IGF-1R expression levels post-treatment .

- Case Study 2 : A combination therapy involving this compound and traditional chemotherapeutics demonstrated enhanced efficacy in resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

Propiedades

IUPAC Name |

1-amino-4-bromopyrrole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3.ClH/c6-4-1-5(2-7)9(8)3-4;/h1,3H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZCJRGDUYMSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1Br)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735497 | |

| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937047-05-7 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 1-amino-4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937047-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.